molecular formula C13H15N3OS B11367985 N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Cat. No.: B11367985
M. Wt: 261.34 g/mol
InChI Key: YRNTZDSKGUFKAT-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is a chemical compound with the following structural formula:

C19H18N2O2S3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2\text{S}_3 C19​H18​N2​O2​S3​

It belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) bonded to a nitrogen atom (N). Amides are commonly found in biological molecules and have diverse applications in various fields.

Preparation Methods

Synthetic Routes:

The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide involves several steps. One common synthetic route includes the condensation of 4-methylbenzenethiol with 1,2,4-thiadiazole-5-carboxylic acid chloride, followed by amidation with butanoyl chloride. The reaction proceeds as follows:

    Formation of 1,2,4-thiadiazole-5-carboxylic acid chloride:

    Condensation with 4-methylbenzenethiol:

Industrial Production:

Industrial-scale production methods may vary, but they typically involve similar synthetic steps. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are often used.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could serve as a precursor for other compounds or materials.

Mechanism of Action

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide can be compared with other thiadiazole derivatives. Its uniqueness lies in the combination of the 1,2,4-thiadiazole ring, the 4-methylphenyl group, and the butanamide moiety.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

InChI

InChI=1S/C13H15N3OS/c1-3-4-11(17)14-13-15-12(16-18-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,15,16,17)

InChI Key

YRNTZDSKGUFKAT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)C

Origin of Product

United States

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